2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride
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Overview
Description
2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then alkylated with butyl bromide to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amine derivative .
Scientific Research Applications
2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with different functional groups.
1-benzyl-1-butyl-3-(4-methoxyphenyl)urea: Contains a urea group instead of an ethan-1-amine group.
Uniqueness
2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ethan-1-amine groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C20H27Cl2N3O |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[1-butyl-5-(2-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C20H25N3O.2ClH/c1-3-4-13-23-18-10-9-15(14-17(18)22-20(23)11-12-21)16-7-5-6-8-19(16)24-2;;/h5-10,14H,3-4,11-13,21H2,1-2H3;2*1H |
InChI Key |
SMQBFGHVFDEGIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C3=CC=CC=C3OC)N=C1CCN.Cl.Cl |
Origin of Product |
United States |
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